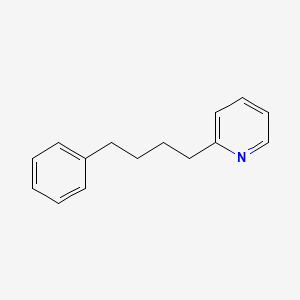
Heptapentacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular weight of 801.5309 and is characterized by its linear structure consisting of 57 carbon atoms and 116 hydrogen atoms . This compound is part of the higher alkanes, which are known for their stability and non-reactivity under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptapentacontane can be synthesized through various methods, including the catalytic hydrogenation of higher alkenes or the polymerization of smaller alkanes. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts such as platinum or palladium to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, this compound is produced through the Fischer-Tropsch process, which converts carbon monoxide and hydrogen into liquid hydrocarbons. This process involves the use of iron or cobalt catalysts and operates at temperatures ranging from 150 to 300°C and pressures of 10 to 40 bar .
Chemical Reactions Analysis
Types of Reactions
Heptapentacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of oxygen and a catalyst, this compound can be oxidized to form carbon dioxide and water.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst such as platinum.
Reduction: Involves hydrogen gas and a metal catalyst.
Substitution: Utilizes halogens like chlorine or bromine and UV light to initiate the reaction.
Major Products Formed
Oxidation: Produces carbon dioxide and water.
Reduction: Results in the formation of smaller alkanes.
Substitution: Yields halogenated alkanes.
Scientific Research Applications
Heptapentacontane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and other industrial materials.
Mechanism of Action
The mechanism of action of heptapentacontane involves its interaction with other molecules through van der Waals forces. Its long hydrocarbon chain allows it to form stable interactions with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
- Hexapentacontane (C56H114)
- Octapentacontane (C58H118)
- Nonapentacontane (C59H120)
Uniqueness
Heptapentacontane is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its stability and non-reactivity make it particularly valuable in industrial applications .
Properties
CAS No. |
5856-67-7 |
|---|---|
Molecular Formula |
C57H116 |
Molecular Weight |
801.5 g/mol |
IUPAC Name |
heptapentacontane |
InChI |
InChI=1S/C57H116/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-57H2,1-2H3 |
InChI Key |
LKRIKFXSOWDANL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



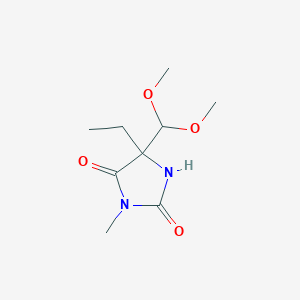
![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
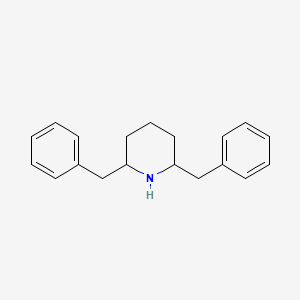
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

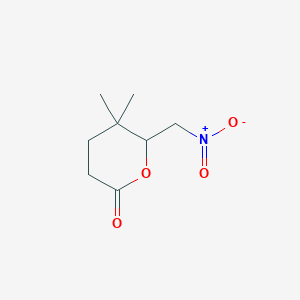

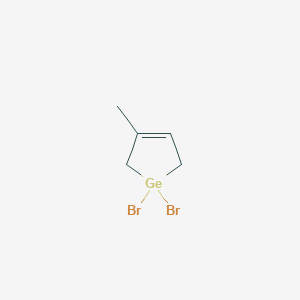

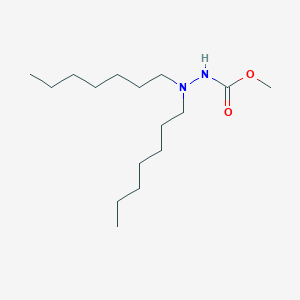
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
